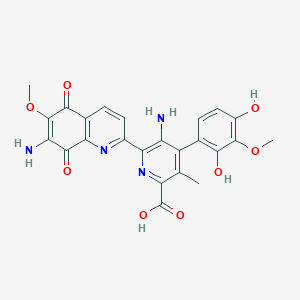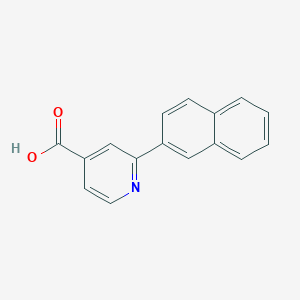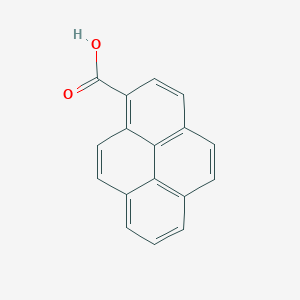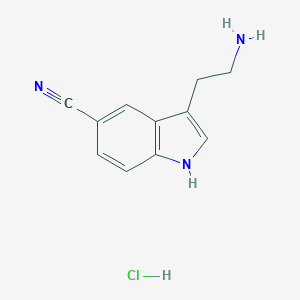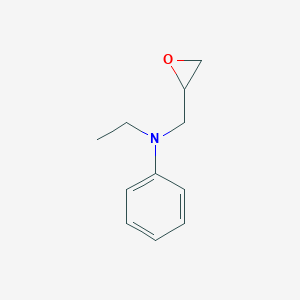
n-ethyl-n-(oxiran-2-ylmethyl)aniline
概要
説明
N-(2,3-Epoxypropyl)-N-ethylaniline is an organic compound characterized by the presence of an epoxy group attached to a propyl chain, which is further connected to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Epoxypropyl)-N-ethylaniline typically involves the reaction of aniline derivatives with epichlorohydrin under basic conditions. The process can be summarized as follows:
Reaction with Epichlorohydrin: Aniline is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide. This step results in the formation of an intermediate, N-(2-hydroxy-3-chloropropyl)aniline.
Cyclization: The intermediate undergoes cyclization to form the epoxy group, yielding N-(2,3-Epoxypropyl)-N-ethylaniline.
Industrial Production Methods
Industrial production of N-(2,3-Epoxypropyl)-N-ethylaniline follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Use of Catalysts: Catalysts may be employed to enhance the reaction rate and selectivity.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
N-(2,3-Epoxypropyl)-N-ethylaniline undergoes various chemical reactions, including:
Nucleophilic Ring-Opening: The epoxy group is highly reactive and can undergo nucleophilic ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Substitution Reactions: The aniline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products
Amino Alcohols: Ring-opening with amines results in the formation of amino alcohols.
Hydroxy Derivatives: Reaction with water or alcohols yields hydroxy derivatives.
Substituted Anilines: Electrophilic aromatic substitution leads to various substituted anilines.
科学的研究の応用
N-(2,3-Epoxypropyl)-N-ethylaniline has diverse applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of advanced materials, including polymers and resins.
Pharmaceuticals: It is explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
Catalysis: The compound’s unique structure makes it useful in catalytic processes, including asymmetric synthesis and polymerization reactions.
作用機序
The mechanism of action of N-(2,3-Epoxypropyl)-N-ethylaniline primarily involves the reactivity of its epoxy group. The epoxy group is electrophilic and can undergo nucleophilic attack, leading to ring-opening and the formation of various derivatives. This reactivity is exploited in organic synthesis and catalysis. The aniline moiety can also participate in aromatic substitution reactions, further expanding its utility in chemical transformations.
類似化合物との比較
Similar Compounds
N-(2,3-Epoxypropyl)diphenylamine: Similar in structure but with diphenylamine instead of aniline.
N-(2,3-Epoxypropyl)phthalimide: Contains a phthalimide group instead of aniline.
N-(2,3-Epoxypropyl)-4,5,6,7-tetrahydroindole: Features a tetrahydroindole moiety.
Uniqueness
N-(2,3-Epoxypropyl)-N-ethylaniline is unique due to the presence of both an epoxy group and an aniline moiety. This combination imparts distinct reactivity and versatility, making it valuable in various chemical processes. Its ability to undergo both nucleophilic ring-opening and aromatic substitution reactions sets it apart from other similar compounds.
特性
CAS番号 |
19614-67-6 |
|---|---|
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC名 |
N-ethyl-N-(oxiran-2-ylmethyl)aniline |
InChI |
InChI=1S/C11H15NO/c1-2-12(8-11-9-13-11)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |
InChIキー |
VRCFZKKIBKCDQH-UHFFFAOYSA-N |
SMILES |
CCN(CC1CO1)C2=CC=CC=C2 |
正規SMILES |
CCN(CC1CO1)C2=CC=CC=C2 |
Key on ui other cas no. |
19614-67-6 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
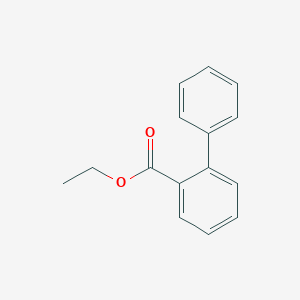
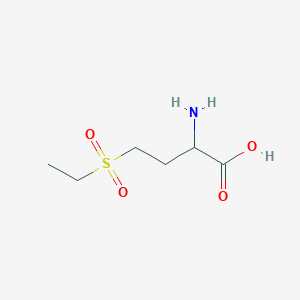
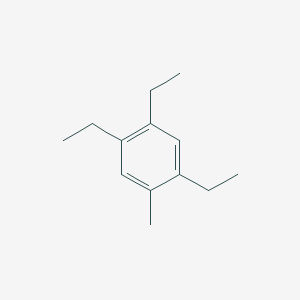
![Benzo[d]thiazol-6-ylmethanol](/img/structure/B11606.png)

![1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone](/img/structure/B11611.png)
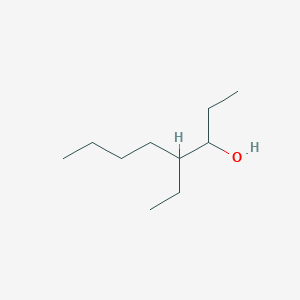
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)
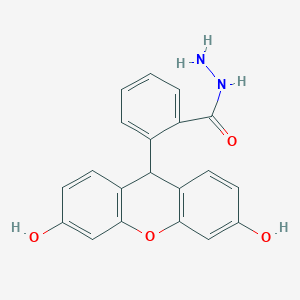
![2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid](/img/structure/B11623.png)
